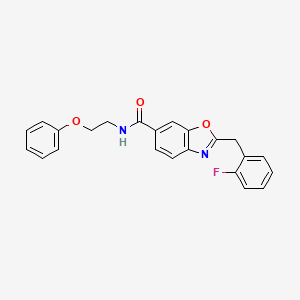![molecular formula C20H17N3O4S B4931341 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide, also known as NATOA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NATOA belongs to the class of thioamides and has been shown to exhibit promising biological activities, making it a subject of interest in various research areas.
作用機序
The mechanism of action of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide is not yet fully understood. It is believed that 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide exerts its biological effects by modulating various signaling pathways in cells, including the MAPK/ERK pathway and the NF-κB pathway. Additionally, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide has been shown to interact with various cellular targets, including enzymes and receptors, leading to its biological effects.
Biochemical and Physiological Effects:
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. Additionally, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide in lab experiments is its relatively low toxicity, making it a safe compound for use in in vitro and in vivo studies. Additionally, its ease of synthesis and purification make it a readily available compound for research purposes. However, one of the limitations of using 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can hinder its use in certain experimental designs.
将来の方向性
There are several future directions for research on 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide. One potential area of research is the development of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide and to identify its cellular targets. Finally, the development of novel synthesis methods for 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide may lead to the discovery of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its ease of synthesis and low toxicity make it an attractive candidate for use in lab experiments. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutics based on this compound.
合成法
The synthesis of 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide involves the reaction of 2-naphthylamine with 2-chloroethyl isothiocyanate, followed by the reaction of the resulting product with 4-nitrophenylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have demonstrated its anticancer properties, including its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-19(21-16-7-9-18(10-8-16)23(26)27)12-28-13-20(25)22-17-6-5-14-3-1-2-4-15(14)11-17/h1-11H,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCPVQCHJTZGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)


![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)